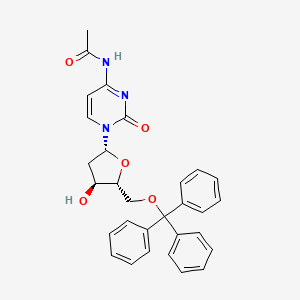
N4-Acetyl-2'-deoxy-5'-O-tritylcytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine is a nucleoside analog known for its significant antitumor activity. This compound is particularly effective against mammary, ovarian, and pulmonary malignancies due to its ability to hinder DNA synthesis and disrupt the mitotic cycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-deoxy-5’-O-tritylcytidine typically involves the protection of the hydroxyl groups of 2’-deoxycytidine followed by acetylation and tritylation. The reaction conditions often include the use of acetic anhydride for acetylation and trityl chloride for tritylation, under basic conditions to facilitate the reactions.
Industrial Production Methods
Industrial production methods for N4-Acetyl-2’-deoxy-5’-O-tritylcytidine are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the nucleoside analog, potentially affecting its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Common in nucleoside chemistry, substitution reactions can introduce various functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic substitution with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution can introduce various alkyl or acyl groups .
科学的研究の応用
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and its effects on cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of mammary, ovarian, and pulmonary cancers.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of N4-Acetyl-2’-deoxy-5’-O-tritylcytidine involves the inhibition of DNA synthesis. This compound interferes with the replication process, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerase and other enzymes involved in DNA replication.
類似化合物との比較
Similar Compounds
N4-Acetyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Another nucleoside analog with broad antitumor activity, targeting indolent lymphoid malignancies.
N4-Acetyl-2’-deoxycytidine: Similar in structure but lacks the trityl group, affecting its solubility and biological activity.
Uniqueness
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine is unique due to its trityl protection, which enhances its stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex nucleoside analogs.
特性
分子式 |
C30H29N3O5 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C30H29N3O5/c1-21(34)31-27-17-18-33(29(36)32-27)28-19-25(35)26(38-28)20-37-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-18,25-26,28,35H,19-20H2,1H3,(H,31,32,34,36)/t25-,26+,28+/m0/s1 |
InChIキー |
YYTNNFUBCUIYQT-ZRRKCSAHSA-N |
異性体SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
正規SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Decyl-1'-methyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B14121157.png)
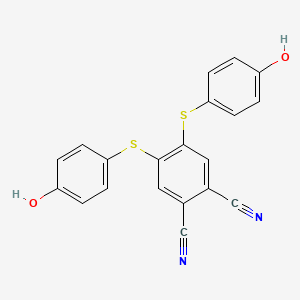
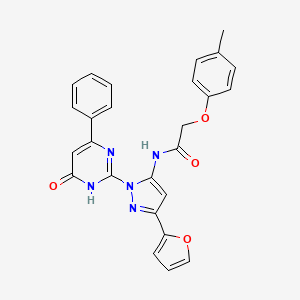
![2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14121161.png)



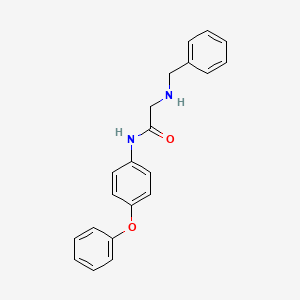


![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121202.png)
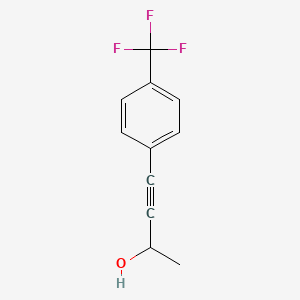
![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)
